1-Nitro-2-naphthoic acid

Vue d'ensemble

Description

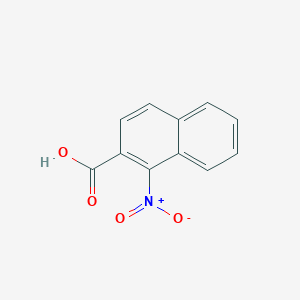

1-Nitro-2-naphthoic acid is a compound with the molecular formula C11H7NO4 . It has a molecular weight of 217.18 g/mol . The IUPAC name for this compound is 1-nitronaphthalene-2-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 1-Nitro-2-naphthoic acid consists of a naphthalene core with a nitro group at the 1-position and a carboxylic acid group at the 2-position . The InChI string representation of the molecule isInChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) . Physical And Chemical Properties Analysis

1-Nitro-2-naphthoic acid has a molecular weight of 217.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . The topological polar surface area is 83.1 Ų .Applications De Recherche Scientifique

Photorearrangement in Optical Devices : 1-Nitro-2-naphthaldehyde, closely related to 1-Nitro-2-naphthoic acid, is critical in the generation of a new memory material for two-photon three-dimensional optical storage devices. This application is based on the photorearrangement mechanism of 1-nitro-naphthaldehyde studied through time-resolved spectroscopy (Dvornikov et al., 1998).

Analytical Chemistry : 2-Hydroxy-3-naphthoic acid and its derivatives, including nitro and nitroso compounds, have been used for the gravimetric determination of thorium and zirconium. This application highlights its importance in the separation and extraction processes in analytical chemistry (Datta, 1957).

Electrochemical Applications : The electrochemical behavior of 1-nitro-2-naphthol, closely related to 1-Nitro-2-naphthoic acid, at carbon fiber electrodes demonstrates its potential in electrochemical applications. The study observed an adsorption peak cathodic of the diffusion-controlled peak, indicating strong adsorption of the reactant, which could be relevant in the development of electrochemical sensors or other devices (Theodoridou et al., 1982).

Pharmaceutical Research : The pharmaceutical salt-forming acid 1-hydroxy-2-naphthoic acid, closely related to 1-Nitro-2-naphthoic acid, is widely used in pharmaceutical co-crystal preparation. This highlights its role in enhancing the properties of pharmaceutical compounds, such as solubility and stability (Zhang et al., 2015).

Detection and Adsorption of Toxic Compounds : A study demonstrated the use of 4-nitro-1-naphthylamine ligand functionalized material for efficient monitoring and removal of nitrite from water samples. This research indicates the potential of using derivatives of 1-Nitro-2-naphthoic acid in environmental monitoring and water treatment applications (Awual et al., 2019).

Energy Storage : Research on the modification of carbon electrodes with 2-nitro-1-naphthol, similar to 1-Nitro-2-naphthoic acid, aims to produce composite supercapacitor electrodes. These electrodes utilize both electric double layer capacitance of carbon and the redox capacity of the organic compound, showcasing its potential in energy storage technologies (Leitner et al., 2004).

Mécanisme D'action

Target of Action

1-Nitro-2-naphthoic acid is a complex organic compound that interacts with specific targets in biological systems. Some related compounds, such as nitrosonaphthol derivatives, have been shown to interact with metal ions, particularly cobalt (II) ions .

Mode of Action

It is known that nitrosonaphthol derivatives can be used as analytical reagents to determine metal ions .

Biochemical Pathways

Related compounds such as naphthenic acids are known to be degraded by various bacterial species, affecting metabolic pathways within these organisms . The degradation of these compounds can lead to the production of various metabolites, which can have downstream effects on other biochemical pathways .

Pharmacokinetics

Related compounds such as salmeterol xinafoate, which dissociates into salmeterol and 1-hydroxy-2-naphthoic acid, are known to be absorbed, distributed, metabolized, and excreted independently .

Result of Action

The interaction of related nitrosonaphthol derivatives with metal ions can result in changes at the molecular level .

Action Environment

The action of 1-Nitro-2-naphthoic acid can be influenced by various environmental factors. For instance, the presence of specific electron acceptors, trace metals, and competition for substrates from non-NA-degrading microbes are important drivers in shaping NA-degrading microbial communities . These factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

1-nitronaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMWJWWYYJRAOMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341738 | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Nitro-2-naphthoic acid | |

CAS RN |

103987-83-3 | |

| Record name | 1-Nitro-2-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103987-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitro-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

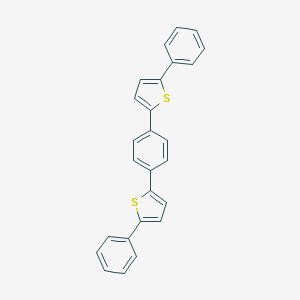

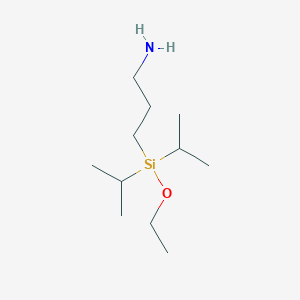

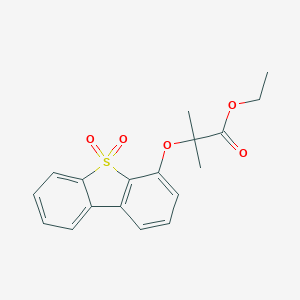

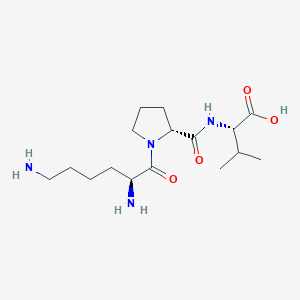

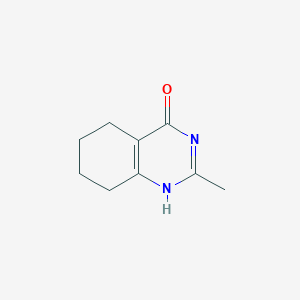

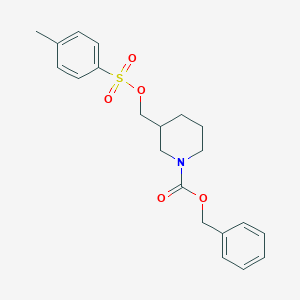

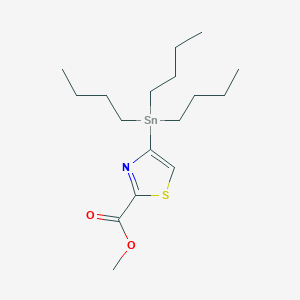

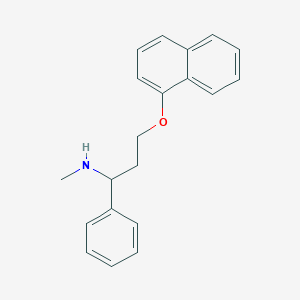

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.